molecular formula C21H22N2O3 B2752667 N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953197-03-0

N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2752667
CAS No.: 953197-03-0
M. Wt: 350.418
InChI Key: UEIDFRWEOGHSBO-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, which is a heterocyclic compound with a benzene ring fused to a pyran ring. It also contains a dimethylamino group, which is a common functional group in organic chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, “N-[3-(Dimethylamino)propyl]methacrylamide” is a viscous liquid with a refractive index of 1.479 .

Scientific Research Applications

Synthesis and Reactivity

The chemical reactivity of similar compounds has been studied, leading to the synthesis of novel compounds through reactions with phosphorus reagents. For example, enaminones like 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one have been cyclized into various phosphorus-containing compounds, demonstrating the versatile reactivity of these chromene derivatives (Ali et al., 2019). Additionally, the synthesis and structural characterization of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been reported, highlighting the importance of the anti-rotamer conformation about the C-N bond for the molecule's stability (Reis et al., 2013).

Molecular Probes and Sensors

N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a coumarin-based fluorescent hydroxyl radical indicator, has been synthesized for detecting hydroxyl radicals produced by radiation in aqueous solutions. This probe demonstrates a significant improvement in quantum efficiency compared to other similar indicators, making it a valuable tool for studying oxidative stress and radiation effects (Singh et al., 2008).

Antioxidant Activities

Studies on chromene derivatives have also revealed their potential as antioxidants. For instance, the synthesis of novel indane-amide substituted derivatives has been explored, with some compounds displaying promising antioxidant activities. This research suggests the potential of these compounds in developing neuroprotective agents for conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).

DNA-Interacting Agents

Certain chromene derivatives have been evaluated for their antitumor activity, showing that they can act as "minimal" DNA-intercalating agents. These studies contribute to the ongoing search for effective antitumor compounds with lower DNA association constants, indicating potential applications in cancer therapy (Atwell et al., 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, dimethylaminopropylamine derivatives are used in the preparation of surfactants, which work by reducing the surface tension of water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, “N-[3-(Dimethylamino)propyl]methacrylamide” is classified as causing serious eye damage and skin irritation .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-23(2)17-11-9-15(10-12-17)6-5-13-22-20(24)18-14-16-7-3-4-8-19(16)26-21(18)25/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIDFRWEOGHSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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